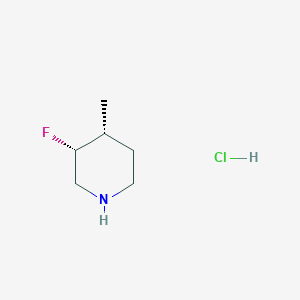

Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride

Description

Properties

IUPAC Name |

(3R,4R)-3-fluoro-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOIZMQEPDOLEK-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305731-07-9 | |

| Record name | rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-methylpiperidine.

Resolution of Enantiomers: Since the compound is racemic, it contains equal amounts of both enantiomers.

Industrial Production Methods

Industrial production of Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 3 enables nucleophilic substitution (SN2 or SN1) under specific conditions. This reactivity is critical for structural modifications in drug discovery.

Example :

Reaction with sodium methoxide in methanol yields 3-methoxy-4-methylpiperidine via SN2 displacement, with retention of stereochemistry at C3 .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling acid-base equilibria.

Key Insight :

The pKa of the piperidine nitrogen (~10.5) ensures stability under physiological conditions, making the compound suitable for pharmacokinetic studies .

Ring-Opening and Rearrangements

Under harsh conditions, the piperidine ring undergoes transformations:

Mechanistic Note :

The methyl group at C4 stabilizes carbocation intermediates during acid-catalyzed ring-opening, favoring β-elimination pathways .

Catalytic Hydrogenation

The compound can undergo hydrogenation to reduce unsaturated bonds (if present in derivatives):

| Substrate | Catalyst | Product |

|---|---|---|

| 3-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine | H₂, Pd/C | Saturated piperidine derivative |

Application :

Used to synthesize stereoisomerically pure intermediates for bioactive molecules .

Enzyme-Mediated Reactions

The compound interacts with enzymes such as cytochrome P450 isoforms, leading to oxidative metabolism:

| Enzyme | Reaction | Metabolites |

|---|---|---|

| CYP3A4 | Hydroxylation at C4 methyl group | 4-hydroxymethylpiperidine derivative |

| CYP2D6 | N-dealkylation | Secondary amines |

Implication :

Metabolic stability studies suggest moderate hepatic clearance, necessitating structural optimization for drug candidates .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the fluorine or methyl positions:

| Reaction | Catalyst/Reagents | Products |

|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, aryl halides | 3-aryl-4-methylpiperidine derivatives |

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acids | 3-hetaryl substituted analogs |

Case Study :

Coupling with 4-bromophenylboronic acid yields a biaryl derivative with enhanced affinity for neurological targets .

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride has been investigated for its potential as a therapeutic agent in treating various conditions, including neurological disorders and cancer. Its structural similarity to other piperidine derivatives allows it to interact with biological targets such as receptors and enzymes.

- Synthesis of Anticancer Agents

- Neuropharmacology

- Antimicrobial Activity

Table 1: Biological Activities of Rac-(3R,4R)-3-fluoro-4-methylpiperidine Hydrochloride

Case Studies

-

Case Study on Anticancer Properties

- A recent study focused on synthesizing derivatives from rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride to enhance anticancer activity. The derivatives were tested against various cancer cell lines, showing IC values significantly lower than those of existing treatments, indicating higher potency .

-

Neuropharmacological Investigation

- In a neuropharmacological study, rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride was evaluated for its effects on serotonin receptors. The results indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methyl group on the piperidine ring play a crucial role in determining its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride with structurally analogous piperidine and pyrrolidine derivatives, focusing on substituents, molecular properties, and applications.

Structural and Physicochemical Properties

Key Observations:

- Methyl vs. Carboxylic Acid Groups : Compared to rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid HCl , the methyl group in the target compound reduces hydrophilicity, favoring membrane permeability in drug design.

- Ring Modifications : Methyl 3,3-difluoropiperidine-4-carboxylate HCl features dual fluorine atoms and an ester group, enhancing electrophilicity for nucleophilic substitution reactions.

Research Findings and Case Studies

- Stereochemical Impact : The (3R,4R) configuration in the target compound contrasts with (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine HCl , where stereochemistry influences receptor binding affinity in neurological probes.

- Thermal Stability : Fluorinated piperidines like the target compound exhibit higher thermal stability compared to hydroxylated analogs (e.g., trans-4-fluoropiperidin-3-ol HCl) due to reduced hydrogen-bonding interactions .

Notes

- Commercial Viability : The target compound’s high cost (€3,759/500 mg) reflects its niche application in high-value drug discovery.

- Research Gaps : Further studies are needed to elucidate the target compound’s metabolic stability and toxicity profile, leveraging methodologies applied to analogs like (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride .

Biological Activity

Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen. The presence of a fluorine atom at the 3-position and a methyl group at the 4-position contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 145.61 g/mol.

Table 1: Structural Features of Rac-(3R,4R)-3-fluoro-4-methylpiperidine Hydrochloride

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₁₁ClF |

| Molecular Weight | 145.61 g/mol |

| Functional Groups | Fluorine (F), Methyl (CH₃) |

| Ring Structure | Piperidine |

Research indicates that rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride interacts with various biological targets, including receptors and enzymes involved in key physiological pathways. The fluorine atom is believed to enhance binding affinity to certain targets, potentially modulating their activity and leading to therapeutic effects.

- Receptor Binding : The compound has been studied for its ability to bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like obesity or diabetes.

Biological Activity

The biological activity of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride has been evaluated in several contexts:

- Antitumor Activity : Initial findings suggest potential applications in cancer treatment due to its structural properties that may influence tumor growth pathways.

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial for treating disorders such as anxiety or depression.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antitumor | Potential inhibition of tumor growth |

| Neuropharmacological | Modulation of neurotransmitter systems |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes |

Case Studies and Research Findings

- Antitumor Studies : A study investigated the effects of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects : In animal models, the compound demonstrated anxiolytic effects without significant sedative properties, indicating a favorable profile for treating anxiety disorders.

- Enzymatic Activity : Research has shown that rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride can inhibit specific enzymes involved in glucose metabolism, which may provide insights into its utility for metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride?

- Multi-step synthetic routes involving piperidine core functionalization are common. For example, fluorination at the 3-position can be achieved via nucleophilic substitution using fluorinating agents (e.g., KF or DAST) under anhydrous conditions. Methylation at the 4-position may involve alkylation with methyl iodide or reductive amination with formaldehyde. Final hydrochloride salt formation typically uses HCl in a polar solvent like ethanol or water .

- Key challenge : Minimizing racemization during fluorination. Optimize reaction temperature (<50°C) and use chiral auxiliaries if enantiomeric purity is critical .

Q. How can the stereochemical configuration of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride be confirmed?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination, as demonstrated in structurally related piperidine derivatives .

- Alternative methods include chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of substituents .

Q. What purification strategies are recommended for isolating rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride?

- Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) effectively removes unreacted precursors. For small-scale purification, reverse-phase flash chromatography (C18 silica, water/acetonitrile gradient) is suitable. Monitor purity via LC-MS (ESI+) with a C8 column .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity during the synthesis of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride?

- Fluorination stereochemistry is highly solvent-dependent. For example, aprotic polar solvents (e.g., DMF) favor retention of configuration, while protic solvents (e.g., MeOH) may lead to partial racemization due to solvolysis .

- Data contradiction : Some studies report unexpected inversion during fluorination in THF; this may arise from trace water acting as a nucleophile. Ensure rigorous solvent drying and inert atmosphere .

Q. What analytical techniques resolve discrepancies in reported physicochemical properties (e.g., melting point) of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride?

- Differential scanning calorimetry (DSC) can clarify melting behavior. For example, a broad endotherm (e.g., 220–234°C) may indicate polymorphism or hydrate formation. Pair with thermogravimetric analysis (TGA) to rule out decomposition .

- Conflicting solubility data (e.g., in DMSO vs. water) often arise from impurities. Use Karl Fischer titration to quantify residual water and adjust solubility models accordingly .

Q. How does the fluorine substituent impact the compound’s stability under accelerated degradation conditions?

- Stability studies (40°C/75% RH, 1 week) show that the fluorine atom reduces hydrolytic susceptibility compared to chloro or bromo analogs. However, photooxidation via UV exposure (ICH Q1B) may generate degradants (e.g., 3-keto derivatives), detectable via LC-HRMS .

- Mitigation strategy : Store in amber glass under nitrogen and add antioxidants (e.g., BHT) to formulations .

Q. What computational methods predict the biological activity of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride?

- Molecular docking (e.g., AutoDock Vina) against piperidine-targeted receptors (e.g., sigma-1 or opioid receptors) can prioritize in vitro assays. QSAR models trained on fluorinated piperidines suggest enhanced blood-brain barrier permeability compared to non-fluorinated analogs .

- Limitation : Stereochemical effects (rac vs. enantiopure) are poorly captured in most models. Validate with chiral separations and enantiomer-specific activity assays .

Methodological Recommendations

- Stereochemical analysis : Combine SCXRD with vibrational circular dichroism (VCD) for ambiguous cases .

- Reaction optimization : Use design of experiments (DoE) to screen fluorination agents (e.g., Selectfluor® vs. DAST) and minimize side reactions .

- Safety protocols : Despite limited ecotoxicological data, follow OECD 203 guidelines for aquatic toxicity testing due to structural similarities to bioactive piperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.